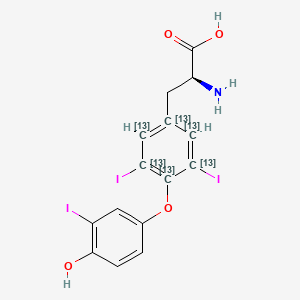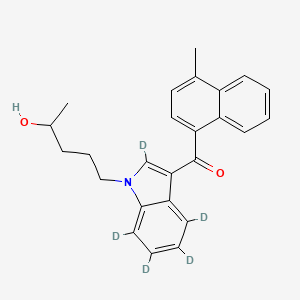
Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a tert-butyl group, a nitrobenzoyl group, and an indolizinecarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate typically involves multiple steps, starting from commercially available starting materials. The process often includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and a Lewis acid catalyst.
Addition of the Tert-Butyl Group: The tert-butyl group is typically added via an alkylation reaction using tert-butyl bromide and a strong base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indolizine core may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate can be compared with other indolizine derivatives, such as:
Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate: Similar structure but with a methyl group instead of a nitro group.
Ethyl 7-tert-butyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate: Contains a chlorine atom instead of a nitro group.
Ethyl 7-tert-butyl-3-(4-hydroxybenzoyl)-1-indolizinecarboxylate: Features a hydroxyl group instead of a nitro group.
特性
CAS番号 |
853329-83-6 |
|---|---|
分子式 |
C22H22N2O5 |
分子量 |
394.4 g/mol |
IUPAC名 |
ethyl 7-tert-butyl-3-(4-nitrobenzoyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-5-29-21(26)17-13-19(20(25)14-6-8-16(9-7-14)24(27)28)23-11-10-15(12-18(17)23)22(2,3)4/h6-13H,5H2,1-4H3 |
InChIキー |
APLONGBDYGBERU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





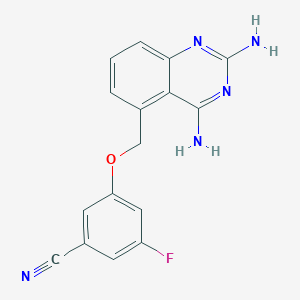
![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)
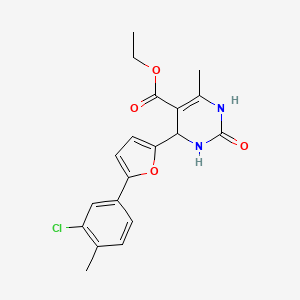


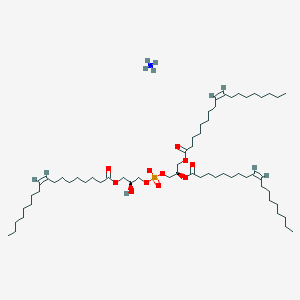
![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)
